REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([O:11]C)[CH:7]=[C:6]([Cl:13])[C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([OH:11])[CH:7]=[C:6]([Cl:13])[C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1O)OC)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under nitrogen atmosphere
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm up slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with the addition of 5 mL of water
|
Type
|
CUSTOM
|
Details
|
transferred to a single-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
washed three times with water and two times with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |